3-Amino-1H-pyrrole-2-carbonitrile
Description
3-Amino-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with an amino group at position 3 and a cyano group at position 2. These analogs are synthesized via diverse routes, such as multicomponent reactions or cyclization strategies, and exhibit variations in substituents that significantly influence their physicochemical and functional properties .
Properties
IUPAC Name |
3-amino-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-3-5-4(7)1-2-8-5/h1-2,8H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGJCRMPYWIBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrrole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-amino ketones with malononitrile in the presence of a base, leading to the formation of the pyrrole ring .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: 3-Amino-1H-pyrrole-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in materials science .
Mechanism of Action
The mechanism of action of 3-Amino-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The cyano group enhances electrophilicity and stabilizes the aromatic ring, facilitating reactions like nucleophilic substitution. Acetyl groups (e.g., in 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile) further increase stability but reduce reactivity . Bulkier Substituents: Compounds like 4-Amino-5-benzoyl-1-benzyl-... (MW 462.56) exhibit lower solubility in polar solvents due to steric hindrance but may show improved thermal stability . Halogen Incorporation: Bromine in 2-Amino-4-(5-bromothiophen-2-yl)... enhances intermolecular interactions (e.g., halogen bonding), contributing to a high melting point (286–288°C) .
Synthetic Yields :
Yields vary widely (40–87%), influenced by substituent complexity. For example, biphenyl derivatives (e.g., compound 3j, 87% yield) benefit from straightforward coupling reactions, while multistep syntheses (e.g., tetrahydroindole derivatives, 40% yield) face challenges in purification and intermediate stability .Thermal Properties : Melting points correlate with molecular symmetry and intermolecular forces. The biphenyl derivative (3j) has a high melting point (228–230°C) due to extended π-conjugation, whereas bromothiophene-containing analogs exhibit even higher melting points (286–288°C) due to halogen-driven crystal packing .
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